molecular formula C₅₀H₉₀N₁₄O₁₇ B612536 210229-94-0 CAS No. 210229-94-0

210229-94-0

Cat. No.: B612536
CAS No.: 210229-94-0
M. Wt: 1159.33
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the Chemical Abstracts Service number 210229-94-0 is known as SEB Domain 144-153 acetate. It is a peptide consisting of amino acid residues 163-172 of the staphylococcal enterotoxin B domain. This compound has been shown to inhibit the transcytosis of several staphylococcal enterotoxins, including staphylococcal enterotoxin A, staphylococcal enterotoxin E, and toxic shock syndrome toxin-1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SEB Domain 144-153 acetate involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process typically includes the following steps:

    Amino Acid Coupling: The amino acids are sequentially coupled to a solid resin support.

    Deprotection: The protecting groups on the amino acids are removed.

    Cleavage: The peptide is cleaved from the resin.

    Purification: The crude peptide is purified using high-performance liquid chromatography.

Industrial Production Methods

Industrial production of SEB Domain 144-153 acetate follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems .

Chemical Reactions Analysis

Types of Reactions

SEB Domain 144-153 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions

    Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole are commonly used.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bonds.

Major Products

The major products formed from these reactions are the peptide itself and its hydrolyzed fragments .

Scientific Research Applications

SEB Domain 144-153 acetate has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

    Biology: Investigated for its role in inhibiting the transcytosis of staphylococcal enterotoxins, which are important in understanding bacterial pathogenesis.

    Medicine: Explored for potential therapeutic applications in preventing staphylococcal infections.

    Industry: Utilized in the development of peptide-based assays and diagnostic tools

Mechanism of Action

SEB Domain 144-153 acetate exerts its effects by binding to specific sites on staphylococcal enterotoxins, thereby inhibiting their transcytosis. This prevents the toxins from crossing epithelial barriers and entering the bloodstream. The molecular targets include the enterotoxins themselves, and the pathways involved are those related to toxin transport and immune response modulation .

Comparison with Similar Compounds

Similar Compounds

    SEB Domain 144-153 trifluoroacetate: Another form of the same peptide with trifluoroacetate as the counterion.

    SEB Domain 152-161: A similar peptide consisting of amino acid residues 152-161 of the staphylococcal enterotoxin B domain.

Uniqueness

SEB Domain 144-153 acetate is unique in its specific sequence and its ability to inhibit multiple staphylococcal enterotoxins. Its acetate form also provides distinct solubility and stability properties compared to other forms .

Properties

CAS No.

210229-94-0

Molecular Formula

C₅₀H₉₀N₁₄O₁₇

Molecular Weight

1159.33

sequence

One Letter Code: KKKVTAQELD

Origin of Product

United States

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